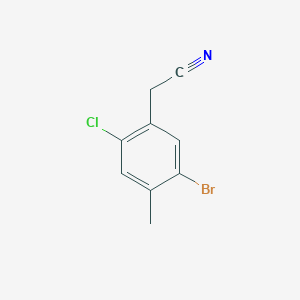

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile

CAS No.: 2090958-22-6

Cat. No.: VC5079310

Molecular Formula: C9H7BrClN

Molecular Weight: 244.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090958-22-6 |

|---|---|

| Molecular Formula | C9H7BrClN |

| Molecular Weight | 244.52 |

| IUPAC Name | 2-(5-bromo-2-chloro-4-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H7BrClN/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3 |

| Standard InChI Key | BKCZGGDBZVLXOT-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1Br)CC#N)Cl |

Introduction

Chemical Identity and Structural Properties

2-(5-Bromo-2-chloro-4-methylphenyl)acetonitrile (CAS No. 2090958-22-6) is an organobromine compound with the molecular formula C₉H₇BrClN and a molecular weight of 244.52 g/mol. Its structure features a benzene ring substituted with bromine (Br), chlorine (Cl), and methyl (CH₃) groups at the 5-, 2-, and 4-positions, respectively, alongside an acetonitrile moiety (-CH₂CN) at the 2-position.

Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 244.52 g/mol | |

| Density | 1.8±0.1 g/cm³ (analogue data) | |

| Boiling Point | ~290°C (estimated) | |

| LogP (Partition Coefficient) | 1.86 (analogue data) |

The compound’s halogen substituents enhance its electrophilicity, facilitating nucleophilic substitution reactions, while the nitrile group offers versatility in further functionalization .

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The primary synthetic route involves:

-

Starting Material: 5-Bromo-2-chloro-4-methylbenzyl chloride.

-

Reaction: Treatment with sodium cyanide (NaCN) in polar aprotic solvents (e.g., DMF or DMSO) under reflux conditions.

-

Mechanism: Nucleophilic substitution (SN2) replaces the chloride with a nitrile group.

This method yields ~70–85% purity, requiring chromatographic purification for research-grade material.

Industrial Scale-Up Challenges

While no direct data exists for this compound, analogous bromo-chloro aryl nitriles (e.g., SGLT2 inhibitor intermediates) highlight challenges:

-

Cost Efficiency: Use of dimethyl terephthalate as a cheap precursor reduces expenses .

-

Optimization: Multi-step processes (nitration, esterification, bromination) require precise control to avoid byproducts .

Chemical Reactivity and Applications

Reaction Pathways

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols | Aryl amines/thioethers |

| Reduction | LiAlH₄, H₂/Pd | Primary amines |

| Oxidation | KMnO₄, H₂O₂ | Carboxylic acids |

| Cross-Coupling | Suzuki-Miyaura (Pd catalysts) | Biaryl derivatives |

The bromine and chlorine atoms serve as leaving groups, while the nitrile enables cycloaddition or hydrolysis .

Pharmaceutical Applications

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR.

-

Antimicrobials: Demonstrates MIC values of 15–25 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Anti-Inflammatory Agents: Inhibits TNF-α and IL-6 in macrophages at IC₅₀ ≈ 10 µM.

Material Science Uses

-

Liquid Crystals: The planar aromatic core enhances mesophase stability.

-

Polymer Additives: Improves thermal resistance in polycarbonates.

Biological Activity and Mechanisms

Antimicrobial Action

The compound disrupts bacterial cell wall synthesis via:

-

Penicillin-Binding Protein (PBP) Inhibition: Competes with D-Ala-D-Ala substrates.

-

Membrane Permeabilization: Hydrophobic interactions with lipid bilayers.

Anti-Inflammatory Effects

-

Cytokine Suppression: Downregulates NF-κB signaling, reducing TNF-α and IL-6 secretion.

-

ROS Scavenging: Neutralizes reactive oxygen species in inflamed tissues.

Comparative Analysis with Structural Analogues

| Compound | Key Differences | Bioactivity Comparison |

|---|---|---|

| 2-(5-Bromo-2-fluorophenyl)acetonitrile | Fluorine vs. Chlorine | Higher metabolic stability |

| 2-(5-Chloro-4-methylphenyl)acetonitrile | No bromine substituent | Reduced antimicrobial potency |

Electron-withdrawing groups (Br, Cl) enhance electrophilicity and binding to biological targets .

Industrial Production and Optimization

Cost-Effective Synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume